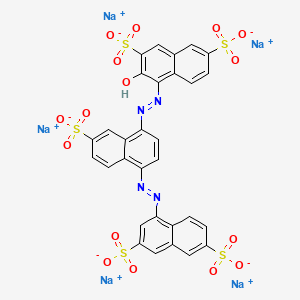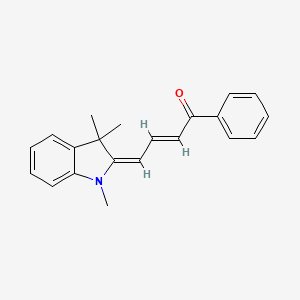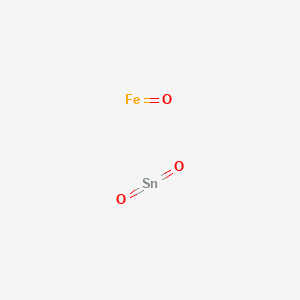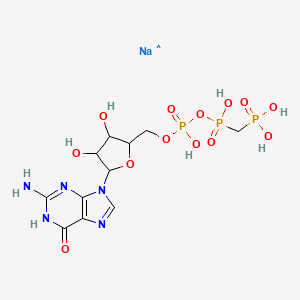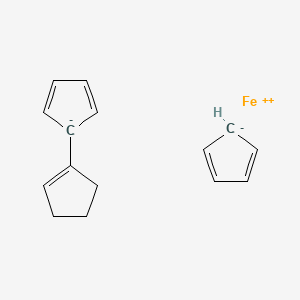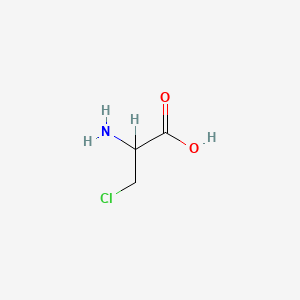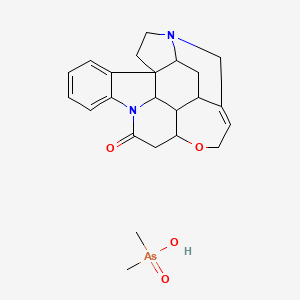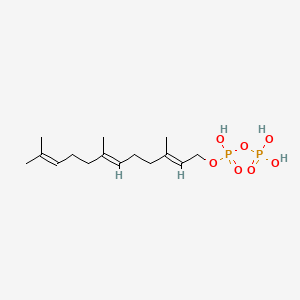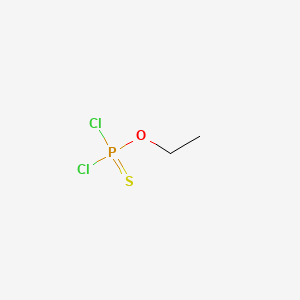
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer typically involves the reaction of chloro-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) dimers with thiol derivatives, leading to neutral and cationic dinuclear complexes with high yield and specific structural features. The synthesized complexes exhibit notable molecular structures, including bridged thiolato ligands and the absence of metal-metal bonds, with the pentamethylcyclopentadienyl and chlorido ligands oriented syn to each other, an uncommon conformation for such dinuclear complexes (Gupta et al., 2013).
Molecular Structure Analysis
The molecular structure of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and related complexes has been characterized by spectroscopic methods and computational studies. The unique structural features have been rationalized using DFT calculations, revealing insights into the coordination environment and conformational preferences of these complexes. The neutral complexes, for instance, display two rhodium atoms bridged by thiolato ligands without metal-metal bonds, highlighting the syn orientation of the pentamethylcyclopentadienyl and chlorido ligands (Gupta et al., 2013).
Chemical Reactions and Properties
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer participates in a variety of chemical reactions, including the reaction with thiol derivatives to form dinuclear complexes. These reactions illustrate the compound's reactivity towards ligand substitution and its potential in catalyzing transformations. The complexes exhibit catalytic activity for the oxidation of glutathione, demonstrating their functional versatility and potential application in catalysis and biochemistry (Gupta et al., 2013).
科学研究应用
Anticancer Activity
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been synthesized and evaluated for their in vitro anticancer activity. Neutral dinuclear dithiolato-bridged pentamethylcyclopentadienyl Rh(III) complexes and cationic dinuclear trithiolato-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) complexes were synthesized and showed antiproliferative activity against cancerous human ovarian cell lines, A2780 and A2780cisR, and noncancerous HEK293 human embryonic kidney cells, with some complexes displaying significant cytotoxicity with IC50 values in the nanomolar range (Gupta et al., 2013).
Catalytic Applications
Pentamethylcyclopentadienyl rhodium complexes have been synthesized and found to catalyze various chemical reactions. For instance, Rh(III) complexes with 1-(2,4,6-triisopropylphenyl-)3-methyl-1H-phosphole showed utility as catalysts in the hydroformylation of styrene, giving the branched aldehyde in regioselectivities of 65–96% (Odinets et al., 2007).
Materials Science
In the realm of materials science, air-stable dimers of sandwich compounds including rhodocene and (pentamethylcyclopentadienyl)(arene)ruthenium and iron derivatives have been utilized for n-doping electron-transport materials, demonstrating their potential in creating high-performance electronic devices (Guo et al., 2012).
Chemical and Structural Analysis
The structure and reactivity of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been extensively studied, providing valuable insights into their chemical properties. For example, chlorido(dimethyl 2,2'-bipyridine-4,4'-dicarboxylate-κ2N,N')(η5-pentamethylcyclopentadienyl)rhodium(III) chloride 1-hydroxypyrrolidine-2,5-dione disolvate has been synthesized and analyzed, revealing complex hydrogen bonding interactions within its crystal structure (Sivanesan et al., 2013).
安全和危害
未来方向
As a catalyst, Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer has potential applications in various chemical reactions. Its use in amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions, and oxidative olefination reactions suggests it could be further explored in the field of organic synthesis .
属性
CAS 编号 |
12354-85-7 |
|---|---|
产品名称 |
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer |
分子式 |
C20H30Cl4Rh2 10* |
分子量 |
618.08 |
IUPAC 名称 |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



